molecular formula C10H7N3S B3003639 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile CAS No. 202664-32-2

3-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Cat. No. B3003639
Key on ui cas rn: 202664-32-2
M. Wt: 201.25
InChI Key: YRRQAALAOMOXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05958910

Procedure details

16.9 g of 3-bromoacetyl-benzonitrile were placed in 50 ml of methanol and treated at room temperature with 8 g of thiourea. The mixture was boiled for 21/2 hours and then cooled to 0° C. while stirring slowly. The product separated as the salt, was filtered off and converted into the base by the addition of 100 ml of 2N sodium hydroxide solution. The aqueous suspension was extracted with a total of 700 ml of methylene chloride and the organic phase was dried with magnesium sulphate. 9.6 g of 3-(2-amino-thiazol-4-yl)-benzonitrile separated upon concentration.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#[N:9])=O.[NH2:13][C:14]([NH2:16])=[S:15]>CO>[NH2:16][C:14]1[S:15][CH:2]=[C:3]([C:5]2[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=2)[C:8]#[N:9])[N:13]=1

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
BrCC(=O)C=1C=C(C#N)C=CC1
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring slowly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product separated as the salt
FILTRATION
Type
FILTRATION
Details
was filtered off
ADDITION
Type
ADDITION
Details
converted into the base by the addition of 100 ml of 2N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous suspension was extracted with a total of 700 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried with magnesium sulphate
CUSTOM
Type
CUSTOM
Details
9.6 g of 3-(2-amino-thiazol-4-yl)-benzonitrile separated upon concentration

Outcomes

Product
Name
Type
Smiles
NC=1SC=C(N1)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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